molecular formula C17H15NO7 B5773659 5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid

5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid

Cat. No.: B5773659
M. Wt: 345.30 g/mol
InChI Key: SMIAOBMUCPAGIT-UHFFFAOYSA-N
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Description

5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid, also known as MPAA, is a chemical compound that has gained significant attention in the scientific research community. It is a derivative of isophthalic acid, which is a widely used building block in the production of various polymers and pharmaceuticals. MPAA has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In

Scientific Research Applications

5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been found to have antibacterial activity against various strains of bacteria.

Mechanism of Action

The exact mechanism of action of 5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid is not yet fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways in cells. For example, this compound has been found to inhibit the NF-κB signaling pathway, which plays a key role in regulating inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the growth of various bacterial strains by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, this compound is stable under a wide range of pH and temperature conditions, making it suitable for use in various experimental settings. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Another area of interest is the development of this compound-based drug delivery systems for targeted drug delivery. Finally, more studies are needed to evaluate the safety and efficacy of this compound in vivo.
Conclusion
In conclusion, this compound is a promising compound with various biological activities. Its anti-inflammatory, anti-cancer, and antibacterial properties make it a potential candidate for the development of new therapeutics. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid involves a multi-step reaction sequence. The starting material is 3-methoxyphenol, which is reacted with acetic anhydride to form 3-acetoxyphenol. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form the this compound precursor, 5-acetoxyisophthalic acid. The final step involves the deacetylation of 5-acetoxyisophthalic acid using a strong base to yield this compound.

Properties

IUPAC Name

5-[[2-(3-methoxyphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO7/c1-24-13-3-2-4-14(8-13)25-9-15(19)18-12-6-10(16(20)21)5-11(7-12)17(22)23/h2-8H,9H2,1H3,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIAOBMUCPAGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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